Tetrakis(2,4-dimethylphenyl)disilene

Description

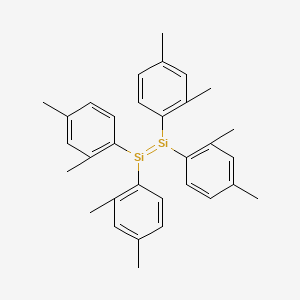

Tetrakis(2,4-dimethylphenyl)disilene is a disilene compound featuring a silicon-silicon double bond stabilized by four 2,4-dimethylphenyl substituents. Disilenes, silicon analogues of alkenes, are highly reactive due to the weak π-bond strength of Si=Si bonds. The steric bulk of the 2,4-dimethylphenyl groups provides kinetic stabilization by shielding the Si=Si core from intermolecular reactions, a design principle first demonstrated in the synthesis of tetramesityldisilene (Tetrakis(2,4,6-trimethylphenyl)disilene) in 1981 .

Properties

CAS No. |

114391-92-3 |

|---|---|

Molecular Formula |

C32H36Si2 |

Molecular Weight |

476.8 g/mol |

IUPAC Name |

bis(2,4-dimethylphenyl)silylidene-bis(2,4-dimethylphenyl)silane |

InChI |

InChI=1S/C32H36Si2/c1-21-9-13-29(25(5)17-21)33(30-14-10-22(2)18-26(30)6)34(31-15-11-23(3)19-27(31)7)32-16-12-24(4)20-28(32)8/h9-20H,1-8H3 |

InChI Key |

RSGBFUWHLHAZCG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)[Si](=[Si](C2=C(C=C(C=C2)C)C)C3=C(C=C(C=C3)C)C)C4=C(C=C(C=C4)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrakis(2,4-dimethylphenyl)disilene can be synthesized through the reductive dehalogenation of 1,2-dichlorodisilane. This reaction typically involves the use of lithium naphthalenide as a reducing agent. The reaction conditions must be carefully controlled to prevent the formation of unwanted by-products and to ensure the stability of the disilene .

Industrial Production Methods: While the industrial production of this compound is not extensively documented, the principles of its synthesis can be scaled up. The key challenges in industrial production include maintaining the purity of the starting materials and controlling the reaction environment to prevent degradation of the disilene.

Chemical Reactions Analysis

Types of Reactions: Tetrakis(2,4-dimethylphenyl)disilene undergoes various types of chemical reactions, including:

Oxidation: The compound can react with oxygen to form silicon-oxygen compounds.

Reduction: It can be reduced further under specific conditions.

Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents.

Reduction: Lithium naphthalenide or other reducing agents.

Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products: The major products formed from these reactions include silicon-oxygen compounds, further reduced silicon species, and substituted disilenes.

Scientific Research Applications

Tetrakis(2,4-dimethylphenyl)disilene has several scientific research applications:

Chemistry: It is used as a model compound to study the properties of silicon-silicon double bonds and their reactivity.

Material Science: The unique electronic properties of disilenes make them potential candidates for use in electronic materials and devices.

Catalysis: Disilenes can act as catalysts or catalyst precursors in various chemical reactions.

Mechanism of Action

The mechanism by which tetrakis(2,4-dimethylphenyl)disilene exerts its effects involves the interaction of its silicon-silicon double bond with various reagents. The silicon-silicon double bond is more reactive than a carbon-carbon double bond due to its lower bond energy and higher reactivity towards small molecules . This reactivity allows disilenes to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Tetrakis(2,4-dimethylphenyl)disilene with analogous compounds in terms of molecular formula, substituent effects, and key physical properties:

*Inferred from structural analogy to tetramesityldisilene.

Research Findings and Key Insights

Steric vs. Electronic Stabilization: Bulky aryl groups (e.g., 2,4,6-trimethylphenyl) are critical for disilene stability, while electron-donating groups (e.g., dimethylamino) enhance reactivity in ethylene derivatives .

Synthetic Flexibility : UV irradiation remains a cornerstone for disilene synthesis, whereas phosphonite derivatives require controlled conditions to avoid decomposition .

Application Potential: Hydroxyphenyl-substituted compounds exhibit utility in photoluminescence, whereas ethynyl-substituted derivatives are leveraged in polymer chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.